2,4,6-Trimethylbenzophenone

Description

The exact mass of the compound 2,4,6-Trimethylbenzophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26923. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4,6-Trimethylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trimethylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

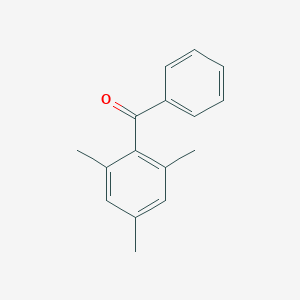

Structure

3D Structure

Properties

IUPAC Name |

phenyl-(2,4,6-trimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-11-9-12(2)15(13(3)10-11)16(17)14-7-5-4-6-8-14/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAFOABSQZMTHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061349 | |

| Record name | Methanone, phenyl(2,4,6-trimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954-16-5 | |

| Record name | 2,4,6-Trimethylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, phenyl(2,4,6-trimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000954165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesityl phenyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, phenyl(2,4,6-trimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, phenyl(2,4,6-trimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methanone, phenyl(2,4,6-trimethylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trimethylbenzophenone, a valuable intermediate in organic synthesis. The primary and most efficient method for its preparation is the Friedel-Crafts acylation of mesitylene (B46885) with benzoyl chloride. This document outlines the detailed experimental protocol for this synthesis, presents key quantitative data, and illustrates the reaction pathway and experimental workflow.

Core Synthesis Pathway: Friedel-Crafts Acylation

The synthesis of 2,4,6-trimethylbenzophenone is achieved through the electrophilic aromatic substitution reaction between mesitylene (1,3,5-trimethylbenzene) and benzoyl chloride. This reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). The electron-rich mesitylene ring readily attacks the acylium ion generated from the reaction of benzoyl chloride with the Lewis acid catalyst.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the Friedel-Crafts benzoylation of mesitylene.

| Parameter | Value | Reference |

| Reactants | ||

| Mesitylene | 1.0 molar equivalent | |

| Benzoyl Chloride | 1.0 - 1.1 molar equivalents | |

| Aluminum Chloride (catalyst) | 1.1 - 1.2 molar equivalents | |

| Reaction Conditions | ||

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) or Carbon Disulfide (CS₂) | |

| Temperature | 0 °C to room temperature (20-25 °C) | |

| Reaction Time | 1 - 3 hours | |

| Product Information | ||

| Product | 2,4,6-Trimethylbenzophenone | |

| Reported Yield | 83% | [1] |

| Purification Method | Recrystallization or Vacuum Distillation |

Experimental Protocol

This section provides a detailed methodology for the synthesis of 2,4,6-trimethylbenzophenone via Friedel-Crafts acylation.

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (B145695) or hexane (B92381) for recrystallization

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum filtration (Büchner funnel and flask)

-

Apparatus for recrystallization or vacuum distillation

Procedure:

-

Reaction Setup:

-

Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.

-

To the flask, add anhydrous aluminum chloride (1.1-1.2 molar equivalents) and the anhydrous solvent (e.g., dichloromethane).

-

Cool the suspension to 0 °C in an ice bath with stirring.

-

-

Addition of Reactants:

-

In the dropping funnel, prepare a solution of mesitylene (1.0 molar equivalent) and benzoyl chloride (1.0-1.1 molar equivalents) in the anhydrous solvent.

-

Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise over a period of 30-60 minutes, maintaining the reaction temperature at 0 °C.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for an additional 1-2 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two portions of the solvent (e.g., dichloromethane).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 2,4,6-trimethylbenzophenone can be purified by either recrystallization from a suitable solvent (such as ethanol or hexane) or by vacuum distillation.

-

Visualizations

Synthesis Pathway of 2,4,6-Trimethylbenzophenone

Caption: Friedel-Crafts acylation of mesitylene with benzoyl chloride.

Experimental Workflow for the Synthesis

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to Phenyl-(2,4,6-trimethylphenyl)methanone and 3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two distinct chemical compounds: phenyl-(2,4,6-trimethylphenyl)methanone (CAS 954-16-5) and 3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane (commonly known as camphene). While the initial query linked the CAS number of the former to the name of the latter, this document addresses both compounds in separate, detailed sections to provide clarity and comprehensive information for the scientific community.

Part 1: Phenyl-(2,4,6-trimethylphenyl)methanone (CAS 954-16-5)

IUPAC Name: phenyl-(2,4,6-trimethylphenyl)methanone

Also known as 2,4,6-Trimethylbenzophenone, this compound is a substituted aromatic ketone. Its primary application lies in the field of polymer chemistry as a photoinitiator.

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆O | [1][2] |

| Molecular Weight | 224.30 g/mol | [1] |

| Melting Point | 34-37 °C | |

| Boiling Point | 315 °C (estimated) | |

| Density | 1.05 g/cm³ (estimated) | |

| logP (octanol/water) | 4.4 (estimated) | [1] |

| Water Solubility | 2.655 mg/L at 25 °C (estimated) |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common method for the synthesis of 2,4,6-trimethylbenzophenone is the Friedel-Crafts acylation of mesitylene (B46885) with benzoyl chloride.[3][4]

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

-

After the addition is complete, add mesitylene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and dissolve the aluminum salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Applications in Research and Development

The primary role of 2,4,6-trimethylbenzophenone is as a Type II photoinitiator in photopolymerization processes.[3] Upon absorption of UV light, it undergoes excitation to a triplet state and then abstracts a hydrogen atom from a co-initiator (synergist), typically an amine, to generate free radicals that initiate polymerization.

Experimental Workflow: Photopolymerization

A typical experimental workflow for UV curing using a photoinitiator.

Part 2: 3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane (Camphene)

IUPAC Name: 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane

Camphene (B42988) is a bicyclic monoterpene found in various plants and essential oils. It is gaining significant interest in the pharmaceutical and drug development fields due to its diverse biological activities.

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆ | [1] |

| Molecular Weight | 136.23 g/mol | [1] |

| Melting Point | 48-52 °C | |

| Boiling Point | 159-160 °C | |

| Density | 0.842 g/cm³ at 25 °C | |

| Flash Point | 33 °C (closed cup) | |

| Water Solubility | Insoluble | [1] |

| Appearance | White crystalline solid |

Experimental Protocols

Industrial Synthesis from α-Pinene

The industrial production of camphene is primarily achieved through the acid-catalyzed isomerization of α-pinene, a major constituent of turpentine. This reaction proceeds via a Wagner-Meerwein rearrangement.[5][6][7]

Materials:

-

α-Pinene (high purity)

-

Titanium dioxide hydrate (B1144303) catalyst (or other solid acid catalyst)

-

Nitrogen gas

Procedure:

-

Charge a stirred-tank reactor with α-pinene and the titanium dioxide hydrate catalyst (typically 0.1-2.0% by weight of α-pinene).[8]

-

Heat the reaction mixture under a nitrogen blanket with stirring at a controlled rate (e.g., 2-4 °C/min) to the reflux temperature of α-pinene (approximately 155-165 °C).[1][8]

-

Maintain the reaction at reflux. The exothermic heat of reaction can be removed by evaporative cooling through a condenser.

-

Monitor the reaction progress by gas chromatography (GC) to determine the conversion of α-pinene and the selectivity for camphene. The reaction is typically run for 0.5 to 3.5 hours.[8]

-

Once the desired conversion is reached, cool the reaction mixture rapidly to room temperature.

-

Filter the mixture to remove the solid catalyst.

-

The crude product, which contains camphene, unreacted α-pinene, and byproducts such as tricyclene (B1222867) and limonene, is then purified by fractional distillation.

Logical Relationship: Wagner-Meerwein Rearrangement in Camphene Synthesis

The key steps in the acid-catalyzed isomerization of α-pinene to camphene.

Signaling Pathways and Relevance in Drug Development

Camphene has demonstrated significant potential as a therapeutic agent due to its interaction with key biological signaling pathways.

1. Anti-inflammatory Effects via the NF-κB Pathway

Camphene exhibits anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines.

Signaling Pathway: Camphene's Inhibition of NF-κB

Camphene's inhibitory effect on the NF-κB signaling pathway.

2. Pro-apoptotic Effects in Melanoma Cells

Studies have shown that camphene can induce apoptosis (programmed cell death) in melanoma cells through the intrinsic pathway. This involves endoplasmic reticulum (ER) stress, leading to the release of calcium, loss of mitochondrial membrane potential, and activation of caspases.[9]

Signaling Pathway: Camphene-Induced Apoptosis in Melanoma Cells

The intrinsic apoptosis pathway induced by camphene in melanoma cells.

3. Applications in Drug Delivery

The lipophilic nature of camphene makes it a candidate for inclusion in various drug delivery systems, such as nanoformulations. Encapsulating therapeutic agents within nanoparticles can improve their solubility, bioavailability, and targeted delivery, potentially enhancing their efficacy and reducing side effects.[8][10][11][12]

Experimental Workflow: Preparation and Evaluation of a Camphene Nanoformulation

A general workflow for the development and evaluation of a nanoformulation.

References

- 1. EP0539990B1 - Process for the preparation of camphene by isomerisation of alpha-pinene - Google Patents [patents.google.com]

- 2. 2,4,6-Trimethylbenzophenone | C16H16O | CID 70380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. JPH05221883A - Process for producing camphene by rearrangement of α-pinene - Google Patents [patents.google.com]

- 6. Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Camphene isolated from essential oil of Piper cernuum (Piperaceae) induces intrinsic apoptosis in melanoma cells and displays antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iipseries.org [iipseries.org]

- 11. Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

An In-depth Technical Guide to the Mechanism of Action for Type II Photoinitiators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action for Type II photoinitiators. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and other fields utilizing photopolymerization. This document delves into the fundamental photochemical and photophysical processes, presents key quantitative data for common Type II systems, outlines detailed experimental protocols for their study, and provides visual representations of the critical pathways and workflows.

Core Mechanism of Action

Type II photoinitiators are compounds that, upon absorption of light, initiate polymerization through a bimolecular process.[1] Unlike Type I photoinitiators which undergo unimolecular cleavage to form radicals, Type II systems require the presence of a co-initiator, or synergist, to generate the initiating radical species. The overall mechanism can be dissected into several key steps:

-

Photoexcitation: The photoinitiator (PI) absorbs a photon of suitable energy, promoting it from its ground state (S₀) to an excited singlet state (S₁). The wavelength of light required is dictated by the absorption spectrum of the specific photoinitiator.[2]

-

Intersystem Crossing (ISC): The excited singlet state is typically short-lived and undergoes a spin-inversion process known as intersystem crossing to form a more stable, longer-lived triplet state (T₁). This triplet state is the key reactive species in the Type II mechanism.

-

Hydrogen Abstraction/Electron Transfer: The photoinitiator in its triplet state interacts with a co-initiator (typically a hydrogen donor, such as a tertiary amine). This interaction proceeds via one of two primary pathways:

-

Hydrogen Abstraction: The triplet-state photoinitiator directly abstracts a hydrogen atom from the co-initiator. This results in the formation of a ketyl radical (from the photoinitiator) and an alkylamino radical (from the amine co-initiator).

-

Electron Transfer followed by Proton Transfer: An electron is transferred from the co-initiator (electron donor) to the excited photoinitiator, forming a radical anion of the photoinitiator and a radical cation of the co-initiator. This is often followed by the transfer of a proton from the co-initiator radical cation to the photoinitiator radical anion, yielding the same ketyl and alkylamino radicals as in the direct hydrogen abstraction mechanism.[3]

-

-

Initiation of Polymerization: The radical generated from the co-initiator (e.g., the alkylamino radical) is typically the primary species that initiates the polymerization of monomers. The ketyl radical is generally less reactive and may participate in termination reactions.[4]

This bimolecular nature makes the initiation process dependent on the concentrations of both the photoinitiator and the co-initiator, as well as their diffusion rates within the reaction medium.

Visualization of the Core Mechanism

The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathway of Type II photoinitiation.

Quantitative Data for Common Type II Photoinitiator Systems

The efficiency of a Type II photoinitiator system is governed by several key photophysical and photochemical parameters. The following tables summarize these properties for three commonly used classes of Type II photoinitiators: benzophenones, thioxanthones, and camphorquinone.

Benzophenone and Derivatives

Benzophenone (BP) is a classic Type II photoinitiator, often used in conjunction with tertiary amines.

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Triplet Energy (ET) (kcal/mol) | Triplet Lifetime (τT) | Reference(s) |

| Benzophenone | Acetonitrile | 252 | 16600 | 69 | 5.3 µs (in PMMA) | [5][6][7] |

| 4-Methylbenzophenone | Various | ~260 | - | ~68 | - | [2] |

| 4-Hydroxybenzophenone | Various | ~285 | - | - | - | [8] |

Thioxanthone and Derivatives

Thioxanthones are highly efficient photoinitiators that absorb at longer wavelengths compared to benzophenones, making them suitable for use with visible light sources.[9]

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Triplet Energy (ET) (kcal/mol) | Triplet Lifetime (τT) (µs) | Reference(s) |

| Thioxanthone (TX) | Acetonitrile | 380 | 5600 | 65.5 | 0.33 | [10][11] |

| 2-Isopropylthioxanthone (ITX) | Acetonitrile | 382 | 5800 | 65.2 | 0.38 | [11] |

| 2-Chlorothioxanthone (CTX) | Acetonitrile | 385 | 6200 | 64.9 | 0.45 | [10] |

| 2,4-Diethylthioxanthone (DETX) | Acetonitrile | 383 | 6000 | - | - | [9] |

Camphorquinone

Camphorquinone (CQ) is a widely used photoinitiator in dental materials and other biomedical applications due to its absorption in the blue region of the visible spectrum and its relatively low cytotoxicity. It is almost exclusively used with an amine co-initiator.

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Triplet Energy (ET) (kcal/mol) | Triplet Lifetime (τT) | Reference(s) |

| Camphorquinone (CQ) | Acetonitrile | 468 | ~50 | ~46 | ~18 ns | [12][13] |

Rate Constants for Hydrogen Abstraction

The rate of radical generation is critically dependent on the rate constant of the hydrogen abstraction or electron transfer step.

| Photoinitiator (Triplet State) | Co-initiator | Solvent | Rate Constant (kq) (M-1s-1) | Reference(s) |

| Benzophenone | Triethylamine | Benzene | 2.2 x 109 | [3] |

| Thioxanthone | Triethylamine | Acetonitrile | ~109 | [14] |

| Camphorquinone | N,N-Dimethyl-p-toluidine (DMPT) | Acetonitrile | - | [11] |

| Camphorquinone | Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB) | Acetonitrile | - | [11] |

Experimental Protocols

The study of Type II photoinitiator mechanisms relies on specialized spectroscopic techniques to detect and characterize the transient species involved. The following sections provide detailed methodologies for two key experimental techniques.

Nanosecond Laser Flash Photolysis (LFP)

Objective: To detect and characterize the transient species (triplet states, radicals) and to determine their lifetimes and reaction rate constants.[15]

Methodology:

-

Sample Preparation:

-

Prepare a solution of the photoinitiator in a suitable spectroscopic-grade solvent (e.g., acetonitrile, benzene) at a concentration that gives an absorbance of approximately 0.1-0.3 at the laser excitation wavelength.[16]

-

Prepare a stock solution of the co-initiator (e.g., tertiary amine) in the same solvent.

-

For quenching studies, prepare a series of solutions with a constant concentration of the photoinitiator and varying concentrations of the co-initiator.

-

Deoxygenate the solutions by bubbling with high-purity nitrogen or argon for at least 15-20 minutes prior to the experiment, as oxygen can quench the triplet state.[14]

-

-

Instrumentation and Setup:

-

A typical LFP setup consists of a pulsed laser for excitation (e.g., Nd:YAG laser, 355 nm), a probe lamp (e.g., Xenon arc lamp), a monochromator, and a fast detector (e.g., photomultiplier tube or ICCD camera).[17]

-

The pump (laser) and probe beams are arranged in a perpendicular orientation within the sample cuvette.

-

-

Data Acquisition:

-

Record the transient absorption spectrum at various time delays after the laser flash to identify the transient species. The triplet state of the photoinitiator and the resulting radicals will have characteristic absorption spectra.

-

Monitor the decay of the transient absorption at a specific wavelength (e.g., the maximum of the triplet absorption) over time to determine the lifetime of the species.

-

-

Data Analysis:

-

The lifetime of the triplet state (τT) is determined by fitting the decay of its transient absorption to a first-order or pseudo-first-order kinetic model.

-

The quenching rate constant (kq) by the co-initiator is determined from a Stern-Volmer plot of the observed triplet decay rate constant (kobs) versus the co-initiator concentration: kobs = 1/τT + kq[Co-initiator].

-

Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping

Objective: To detect and identify the short-lived radical species generated during the photoinitiation process.[18]

Methodology:

-

Sample Preparation:

-

Prepare a solution containing the photoinitiator, co-initiator, and a spin trapping agent (e.g., Phenyl-N-t-butylnitrone, PBN, or 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO) in a suitable solvent (e.g., benzene, acetonitrile).[18][19]

-

Typical concentrations are in the range of 10-100 mM for the photoinitiator and co-initiator, and 50-200 mM for the spin trap.

-

The solution is placed in a flat quartz ESR cell or a capillary tube.

-

Deoxygenate the sample if necessary, as oxygen can sometimes interfere with the spin trapping process.

-

-

Instrumentation and Setup:

-

An X-band ESR spectrometer is used.

-

The sample is placed within the ESR cavity and irradiated in situ with a light source (e.g., a high-pressure mercury lamp or a laser) that has an appropriate emission wavelength to excite the photoinitiator.

-

-

Data Acquisition:

-

The ESR spectrum is recorded during irradiation. The spin trap reacts with the transient radicals to form more stable nitroxide radicals (spin adducts), which have characteristic ESR spectra.

-

Typical spectrometer settings include a microwave frequency of ~9.5 GHz, a microwave power of 5-20 mW, a modulation frequency of 100 kHz, and a magnetic field sweep width of 100-200 Gauss.[19]

-

-

Data Analysis:

-

The ESR spectrum of the spin adduct is analyzed to determine the hyperfine coupling constants (hfcs) of the nitrogen and other nearby nuclei (e.g., β-hydrogens).

-

The hfcs are characteristic of the trapped radical, allowing for its identification by comparison with literature values or through simulation of the spectrum.

-

Conclusion

The mechanism of action of Type II photoinitiators is a well-established, yet complex, process involving a sequence of photophysical and photochemical events. A thorough understanding of these steps, supported by quantitative data and advanced experimental techniques, is crucial for the rational design and optimization of photopolymerization systems in various applications, from industrial coatings to advanced drug delivery systems. This guide provides a foundational understanding and practical details to aid researchers in this endeavor.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]

- 3. Theoretical study of hydrogen abstraction by HO2 radicals from primary straight chain amines CnH2n+1-NH2 (n = 1–4) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes [mdpi.com]

- 9. Thioxanthone: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. edinst.com [edinst.com]

- 14. scielo.br [scielo.br]

- 15. Laser Flash Photometer (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 16. ru.ac.za [ru.ac.za]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Spin trapping - Wikipedia [en.wikipedia.org]

- 19. scribd.com [scribd.com]

Unveiling the Spectroscopic Signature: A Technical Guide to the UV Absorption Spectrum of 2,4,6-Trimethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption characteristics of 2,4,6-trimethylbenzophenone, a substituted aromatic ketone of interest in various chemical and pharmaceutical research areas. Due to the limited availability of specific quantitative spectral data in publicly accessible literature, this guide presents a synthesis of foundational principles of benzophenone (B1666685) photochemistry, general experimental protocols for UV-Visible spectroscopy, and an analysis of expected spectral behavior based on structurally related compounds.

Core Principles of Benzophenone UV Absorption

The UV absorption spectrum of benzophenone and its derivatives is primarily governed by electronic transitions within the molecule upon interaction with ultraviolet radiation. The key chromophore is the carbonyl group (C=O) conjugated with the two phenyl rings. Two main types of electronic transitions are responsible for the characteristic absorption bands observed in the UV-Vis spectrum of benzophenones:

-

π → π* Transitions: These are typically high-energy transitions resulting in strong absorption bands. They involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In benzophenones, these transitions are often observed in the shorter wavelength region of the UV spectrum.

-

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital. These are generally lower in energy and result in weaker absorption bands at longer wavelengths compared to π → π* transitions.

The substitution pattern on the phenyl rings significantly influences the energy of these transitions and, consequently, the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands. Methyl substitution, as in 2,4,6-trimethylbenzophenone, can induce a slight red shift (bathochromic shift) in the absorption maxima due to the electron-donating nature of the methyl groups.

Quantitative Data Summary

| Transition Type | Expected Wavelength Range (λmax) | Expected Molar Absorptivity (ε) | Notes |

| π → π | ~240 - 260 nm | High ( > 10,000 M⁻¹cm⁻¹) | This strong absorption is characteristic of the conjugated aromatic system. The exact λmax and ε can be influenced by solvent polarity. |

| n → π | ~330 - 360 nm | Low ( < 1,000 M⁻¹cm⁻¹) | This weaker, longer-wavelength absorption is characteristic of the carbonyl chromophore. It is sensitive to solvent effects, often exhibiting a blue shift (hypsochromic shift) in polar solvents. |

Note: The values presented are estimations based on the general behavior of substituted benzophenones. Actual experimental values for 2,4,6-trimethylbenzophenone may vary.

Experimental Protocol: UV-Visible Spectroscopy of Aromatic Ketones

The following provides a detailed methodology for the determination of the UV absorption spectrum of an aromatic ketone such as 2,4,6-trimethylbenzophenone.

Objective: To measure the ultraviolet absorption spectrum of 2,4,6-trimethylbenzophenone and determine its absorption maxima (λmax) and molar absorptivity (ε).

Materials and Equipment:

-

2,4,6-Trimethylbenzophenone (high purity)

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane (B81311), or acetonitrile)

-

Volumetric flasks (various sizes)

-

Micropipettes

-

Dual-beam UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solvent Selection: Choose a solvent that is transparent in the UV region of interest (typically above 200 nm) and in which the analyte is readily soluble. Ethanol and cyclohexane are common choices for nonpolar and polar environments, respectively.

-

Preparation of Stock Solution: Accurately weigh a precise amount of 2,4,6-trimethylbenzophenone and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain working solutions of varying concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M). This is crucial for ensuring that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for the recommended time.

-

Set the wavelength range for scanning (e.g., 200 - 450 nm).

-

Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to be used as the reference (blank).

-

-

Blank Measurement: Place the reference cuvette in the reference beam of the spectrophotometer and the sample cuvette filled with the same pure solvent in the sample beam. Run a baseline correction to zero the absorbance across the entire wavelength range.

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

-

Place the sample cuvette containing the working solution in the sample beam.

-

Acquire the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) from the spectrum.

-

Record the absorbance value at each λmax.

-

Calculate the molar absorptivity (ε) for each absorption band using the Beer-Lambert law: ε = A / (c * l)

-

Where:

-

A is the absorbance at a specific λmax.

-

c is the molar concentration of the solution.

-

l is the path length of the cuvette (typically 1 cm).

-

-

-

-

Repeatability: Repeat the measurements with at least two other concentrations to ensure the reproducibility of the λmax and to verify that the molar absorptivity is constant, confirming adherence to the Beer-Lambert law.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining the UV absorption spectrum of a compound.

The Solubility Profile of 2,4,6-Trimethylbenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-trimethylbenzophenone in common organic solvents. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining precise solubility, and a predictive framework based on the principle of "like dissolves like."

Introduction to 2,4,6-Trimethylbenzophenone

2,4,6-Trimethylbenzophenone, also known as mesityl phenyl ketone, is an organic compound with the chemical formula C₁₆H₁₆O. Its structure, featuring a benzoyl group attached to a mesitylene (B46885) (1,3,5-trimethylbenzene) ring, results in significant steric hindrance. This steric bulk influences its physical and chemical properties, including its solubility. Understanding the solubility of this compound is critical for its application in organic synthesis, polymer chemistry, and as a photoinitiator.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4,6-trimethylbenzophenone is presented below.

| Property | Value |

| IUPAC Name | Phenyl(2,4,6-trimethylphenyl)methanone |

| CAS Number | 954-16-5 |

| Molecular Formula | C₁₆H₁₆O |

| Molecular Weight | 224.30 g/mol |

| Appearance | White to off-white solid or low-melting solid.[1] |

| Melting Point | 35 °C[1][2] |

| Boiling Point | 326.5-327 °C (at 777 Torr)[1][2] |

| Water Solubility | 3 mg/L at 20 °C[3] |

Qualitative Solubility of 2,4,6-Trimethylbenzophenone

Based on its predominantly nonpolar structure, 2,4,6-trimethylbenzophenone is generally soluble in many common organic solvents. The principle of "like dissolves like" is the primary determinant of its solubility profile. As a large, sterically hindered molecule with a significant hydrocarbon character, it is expected to be more soluble in nonpolar and moderately polar aprotic solvents.

The following table summarizes the qualitative solubility of 2,4,6-trimethylbenzophenone in various organic solvents based on available information.

| Solvent Class | Solvent | Polarity | Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Polar Protic | Soluble[2] |

| Ethers | Diethyl Ether | Slightly Polar | Soluble[2] |

| Halogenated | Chloroform | Moderately Polar | Slightly Soluble[1] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following method is a widely accepted approach for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the equilibrium solubility of 2,4,6-trimethylbenzophenone in a given organic solvent at a specified temperature.

Materials:

-

2,4,6-Trimethylbenzophenone (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with tight-sealing caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials for sample collection

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 2,4,6-trimethylbenzophenone to a series of vials.

-

To each vial, add a known volume or mass of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The presence of undissolved solid at the bottom of the vial indicates saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent from the vial using a rotary evaporator or a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once all the solvent has been removed, reweigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved 2,4,6-trimethylbenzophenone is the final mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the vial with the solution minus the mass of the vial with the dried solute.

-

Solubility can then be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mol/L.

-

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for 2,4,6-trimethylbenzophenone based on its solubility characteristics and the intended application.

References

Molecular weight and formula of 2,4,6-Trimethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2,4,6-trimethylbenzophenone. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize aryl ketones and photoinitiators.

Core Chemical and Physical Properties

2,4,6-Trimethylbenzophenone, also known as mesityl phenyl ketone, is an aromatic ketone notable for the steric hindrance around the carbonyl group provided by the ortho-methyl groups of the mesitylene (B46885) ring. This structural feature significantly influences its chemical reactivity and photochemical behavior.

Molecular Formula and Weight

The fundamental molecular details of 2,4,6-trimethylbenzophenone are summarized below.

| Property | Value |

| Molecular Formula | C₁₆H₁₆O[1][2] |

| Molecular Weight | 224.30 g/mol [1] |

| IUPAC Name | Phenyl(2,4,6-trimethylphenyl)methanone[1] |

| CAS Registry Number | 954-16-5[2] |

Physicochemical Data

The physical properties of 2,4,6-trimethylbenzophenone are critical for its application in various formulations.

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 34-37 °C |

| Boiling Point | 326-327 °C at 760 mmHg |

| Density | Approximately 1.04 g/cm³ |

| Water Solubility | Low |

| Log P (Octanol/Water) | 4.4 |

| Refractive Index (n²⁰/D) | ~1.565 |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 2,4,6-trimethylbenzophenone.

| Spectrum Type | Key Features |

| ¹H NMR (CDCl₃) | Due to steric hindrance, the signals for the methyl and aromatic protons are distinct. The two ortho-methyl groups are chemically equivalent, as are the two protons on the mesitylene ring. The phenyl group protons appear as a multiplet. |

| ¹³C NMR (CDCl₃) | The spectrum shows characteristic peaks for the carbonyl carbon, the quaternary carbons of the mesitylene ring, and the carbons of the phenyl and mesitylene rings. A key literature reference for the ¹³C NMR spectrum is H. O. House, C. Y. Chu, J. Org. Chem. 41, 3083 (1976).[3] |

| Infrared (IR) | A strong absorption band characteristic of the C=O stretching of the aryl ketone is observed around 1660-1680 cm⁻¹. Additional bands corresponding to C-H and C=C aromatic stretching are also present. |

| Mass Spec. (EI) | The mass spectrum shows a prominent molecular ion peak (M⁺) at m/z = 224. Key fragmentation peaks include those corresponding to the benzoyl cation (m/z = 105) and the trimethylphenyl cation (m/z = 119).[2] |

Synthesis of 2,4,6-Trimethylbenzophenone

The most common and direct method for the synthesis of 2,4,6-trimethylbenzophenone is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with benzoyl chloride.

Reaction Pathway

The synthesis proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from benzoyl chloride and a Lewis acid catalyst, is attacked by the electron-rich mesitylene ring.

References

In-Depth Technical Guide: Safety and Handling of 2,4,6-Trimethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and should not be considered a substitute for a formal Safety Data Sheet (SDS). Always refer to the official SDS and your institution's safety protocols before handling any chemical.

Introduction

2,4,6-Trimethylbenzophenone, also known as phenyl(2,4,6-trimethylphenyl)methanone, is an organic compound with applications in various research and development sectors.[1] A thorough understanding of its potential hazards and the implementation of appropriate safety precautions are paramount for its safe use in a laboratory or industrial setting. This guide provides a comprehensive overview of the safety and handling procedures for 2,4,6-Trimethylbenzophenone, compiled from available safety data sheets and toxicological information.

Hazard Identification and Classification

2,4,6-Trimethylbenzophenone is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3][4]

GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3][4]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3][4]

-

Hazardous to the aquatic environment, acute hazard (Category 1): Very toxic to aquatic life.[1][2][3]

-

Hazardous to the aquatic environment, chronic hazard (Category 1): Very toxic to aquatic life with long lasting effects.[1][2][3]

Hazard Statements (H-Statements):

Pictograms:

-

GHS07: Exclamation Mark (for Acute Toxicity and Eye Irritation)

-

GHS09: Environment (for Aquatic Toxicity)

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2,4,6-Trimethylbenzophenone is presented in the table below.

| Property | Value | Reference |

| CAS Number | 954-16-5 | [1][2] |

| Molecular Formula | C₁₆H₁₆O | [5][6][7] |

| Molecular Weight | 224.30 g/mol | [3][5] |

| Appearance | Solid | [2] |

| Melting Point | 20 - 36 °C | [2] |

| Boiling Point | > 300 °C at 101.3 kPa | [2] |

| Flash Point | 166 °C | [2] |

| Auto-ignition Temperature | 498 °C | [2] |

| Water Solubility | 3 mg/L at 20 °C | [2] |

| log Pow (Octanol/Water Partition Coefficient) | 4.41 | [2] |

| Vapor Pressure | 0.043 Pa at 25 °C | [2] |

| Density | 1.11 | [2] |

Toxicological Information

The toxicological data for 2,4,6-Trimethylbenzophenone is summarized in the following tables.

Acute Toxicity

| Route | Species | Value | Reference |

| Oral | Rat | LD50: 844 mg/kg bw | [2] |

| Dermal | - | LD50: > 2000 mg/kg bw | [2] |

| Inhalation | - | No data available | [2] |

Ecotoxicity

| Species | Endpoint | Value | Exposure Time | Reference |

| Fish (Oncorhynchus mykiss) | LC50 | 1.03 mg/L | 96 h | [2] |

| Aquatic Invertebrates (Daphnia) | EC50 | 0.91 mg/L | 48 h | [2] |

| Algae | EC50 | 16.4 mg/L | 72 h | [2] |

| Microorganisms | IC50 | > 100 mg/L | 3 h | [2] |

Experimental Protocols

The toxicity data presented in this guide are likely derived from standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the probable methodologies.

Acute Oral Toxicity (based on OECD Guideline 401 - now superseded)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.[8]

Methodology:

-

Test Animals: Typically, rodent species are used.

-

Administration: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[8]

-

Dosage: Doses are selected based on a preliminary range-finding test. The volume of liquid administered should not exceed 1 ml/100 g body weight for rodents.[8]

-

Observation: Animals are observed for effects and mortality over a set period.

-

Endpoint: The LD50 (median lethal dose) is statistically derived, representing the single dose expected to cause death in 50% of the animals.[8]

Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population over a short exposure period.[3][5][9][10]

Methodology:

-

Test Organism: A recommended fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is used.[2][5]

-

Exposure: Fish are exposed to the test substance in a series of concentrations for 96 hours.[3][5][9]

-

Conditions: The test can be static, semi-static, or flow-through, with controlled temperature and photoperiod.[9]

-

Observations: Mortalities and any abnormal behaviors are recorded at 24, 48, 72, and 96 hours.[3][9]

-

Endpoint: The LC50 (lethal concentration) is calculated.[5]

Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates.[1][11][12][13]

Methodology:

-

Test Organism: Young daphnids (e.g., Daphnia magna), less than 24 hours old, are used.[11][12]

-

Exposure: The daphnids are exposed to a range of concentrations of the test substance for 48 hours.[1][11][12]

-

Conditions: The test is conducted under static or semi-static conditions with controlled temperature and light cycles.[12]

-

Observation: Immobilisation (the inability to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.[1][11]

-

Endpoint: The EC50 (the concentration that immobilizes 50% of the daphnids) is calculated.[11]

Safety and Handling Precautions

Engineering Controls

-

Use in a well-ventilated area.[12]

-

Employ local exhaust ventilation to control airborne dust or vapors.

-

Ensure that eyewash stations and safety showers are readily accessible.[13]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

-

Skin Protection: Wear impervious protective gloves and clothing.[2]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate particulate filter.[1][2]

Hygiene Measures

-

Take off contaminated clothing immediately.

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][13]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. This material and its container must be disposed of as hazardous waste.[2][12] Avoid release to the environment.[1][2][12]

Emergency Procedures

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][4]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water.[2][4]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[9]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.[9]

-

Specific Hazards: Hazardous combustion products may include carbon monoxide and carbon dioxide.[9]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[9]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation. Wear appropriate personal protective equipment.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Take up mechanically and collect in suitable containers for disposal.[1] For solid spills, carefully sweep up the material to avoid creating dust.[4][14]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for 2,4,6-Trimethylbenzophenone.

Caption: Standard Handling and Storage Workflow.

Caption: Emergency Response for Spills.

Caption: First-Aid Measures Workflow.

References

- 1. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 2. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]

- 3. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 4. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 5. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 6. eurofins.com.au [eurofins.com.au]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. biotecnologiebt.it [biotecnologiebt.it]

- 10. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. shop.fera.co.uk [shop.fera.co.uk]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 14. ehs.utk.edu [ehs.utk.edu]

GHS Hazard Classification of 2,4,6-Trimethylbenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 2,4,6-Trimethylbenzophenone. It includes a detailed breakdown of its hazard classifications, quantitative toxicological data, and the experimental methodologies employed in these assessments.

GHS Hazard Classification

2,4,6-Trimethylbenzophenone is classified under the GHS framework with the following hazard categories and statements:

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 |

| Warning | H302: Harmful if swallowed[1][2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Warning | H319: Causes serious eye irritation[1][2][3][4] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 |

| Warning | H400: Very toxic to aquatic life[1][4] |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 |

| Warning | H410: Very toxic to aquatic life with long lasting effects[1][2][3][4] |

Precautionary Statements: P264, P270, P273, P280, P301+P312, P305+P351+P338, P330, P337+P313, P391, P501.[2]

Quantitative Toxicological Data

The following table summarizes the key quantitative data used to establish the GHS hazard classifications for 2,4,6-Trimethylbenzophenone.

| Endpoint | Species | Route of Exposure | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral: Gavage | > 2000 mg/kg bw | ECHA Registration Dossier[1] |

| Dermal Toxicity (LD50) | Rabbit | Dermal | 3535 mg/kg bw | ECHA Registration Dossier[5] |

| Eye Irritation | Rabbit | Ocular | Conjunctival chemosis observed | ECHA Registration Dossier[6] |

| Acute Toxicity to Fish (LC50) | Brachydanio rerio (Zebra fish) | Aquatic | 0.59 mg/L (96 h) | ECHA Registration Dossier[3] |

| Acute Toxicity to Aquatic Invertebrates (EC50) | Daphnia sp. | Aquatic | 0.43 - 10 mg/L (loading rates) | ECHA Registration Dossier[2] |

Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below, based on information from the ECHA registration dossier.

Acute Oral Toxicity Study

Guideline: OECD Guideline 401 (Acute Oral Toxicity).[1] Test Species: Rat, Cr1:COBS CD (SD) BR strain.[1] Methodology:

-

Administration: A limit test was conducted where a single dose of 2000 mg/kg body weight was administered to 5 male and 5 female rats via oral gavage.[1]

-

Vehicle: The test substance was prepared as a 20% w/v solution in corn oil.[1]

-

Observations: The animals were observed twice daily for a period of 14 days following administration. Clinical signs of toxicity and mortality were recorded. Body weight was measured on days 1, 8, and 15.[1]

-

Necropsy: A macroscopic post-mortem examination was performed on all animals at the end of the observation period.[1] Results: No mortality was observed during the study. Clinical signs, including pilo-erection, hunched posture, and abnormal gait, were noted in all rats shortly after dosing, with recovery by day 3.[1]

Eye Irritation Study

Guideline: OECD Guideline 405 (Acute Eye Irritation/Corrosion).[6] Test Species: New Zealand White rabbits.[6] Methodology:

-

Administration: 0.1 mL of the test substance was instilled into the conjunctival sac of the right eye of 6 rabbits (3 male, 3 female). The left eye served as a control.[6]

-

Washout Group: In a separate group of 3 rabbits, the treated eye was rinsed with warm water 30 seconds after instillation of the test substance.[6]

-

Observations: Ocular lesions were observed and scored at 24, 48, and 72 hours post-exposure according to the Draize method. Fluorescein dye was used to evaluate corneal damage.[6] Results: In the unwashed group, one rabbit exhibited conjunctival chemosis at the 48-hour observation. No irritation was observed in the washed group.[6]

Acute Toxicity to Fish Study

Guideline: OECD Guideline 203 (Fish, Acute Toxicity Test) and EU Method C1.[3] Test Species: Brachydanio rerio (Zebra fish).[3] Methodology:

-

Exposure: Ten fish per group were exposed to nominal concentrations of the test substance ranging from 0.1 to 10.0 mg/L for 96 hours under static conditions.[3]

-

Observations: Mortality was recorded at regular intervals throughout the 96-hour exposure period.[3]

-

Data Analysis: The LC50 (the concentration causing mortality in 50% of the test population) was determined.[3] Results: The 96-hour LC50 was determined to be 0.59 mg/L.[3]

Acute Toxicity to Aquatic Invertebrates Study

Guideline: OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test) and EU Method C.2.[2] Methodology:

-

Exposure: Due to the low aqueous solubility of the test substance, a Water Accommodated Fraction (WAF) was prepared. Daphnia were exposed to various loading rates (0.43, 0.94, 2.1, 4.5, and 10 mg/L) for 48 hours.[2]

-

Observations: Immobilization and any adverse reactions were recorded at 24 and 48 hours. Immobilization was defined as the inability to swim within 15 seconds after gentle agitation.[2]

-

Analytical Monitoring: The concentrations of the test substance in the fresh and aged test preparations were analytically monitored.[2] Results: Sub-lethal effects, such as trapping at the surface and reduced movement, were observed at all test concentrations.[2]

Visualizations

GHS Classification Workflow

The following diagram illustrates the logical workflow for the GHS classification of 2,4,6-Trimethylbenzophenone based on the available toxicological data.

Caption: GHS classification workflow for 2,4,6-Trimethylbenzophenone.

Experimental Workflow for Acute Oral Toxicity

This diagram outlines the key steps in the experimental protocol for determining the acute oral toxicity of 2,4,6-Trimethylbenzophenone.

References

- 1. Registration Dossier - ECHA [echa.europa.eu]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. 2,4,6-Trimethylbenzophenone | C16H16O | CID 70380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Registration Dossier - ECHA [echa.europa.eu]

- 6. Registration Dossier - ECHA [echa.europa.eu]

Methodological & Application

Application Notes and Protocols for the Use of 2,4,6-Trimethylbenzophenone in Free-Radical Photopolymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,4,6-Trimethylbenzophenone and its derivatives as photoinitiators for free-radical photopolymerization. This document covers the mechanism of action, key applications, and detailed experimental protocols.

Application Notes

Introduction

2,4,6-Trimethylbenzophenone and its derivatives are highly efficient Type I photoinitiators used to initiate free-radical polymerization upon exposure to UV or visible light.[1] Unlike Type II photoinitiators, Type I initiators undergo unimolecular cleavage to directly generate free radicals, leading to high initiation efficiency and rapid curing speeds.[2] This makes them suitable for a wide range of applications, including the fabrication of hydrogels for cell encapsulation, dental resins, and advanced coatings.[3][4]

Mechanism of Action

Upon absorption of light energy, 2,4,6-Trimethylbenzophenone and its acylphosphine oxide derivatives undergo an α-cleavage (Norrish Type I reaction).[2] This process involves the homolytic cleavage of the bond between the carbonyl group and the adjacent mesityl group (or phosphorus atom in phosphine (B1218219) oxides), generating two distinct radical species.[2][5] These radicals are highly reactive and can efficiently initiate the polymerization of various monomers, such as acrylates and methacrylates.[2][6]

For instance, the water-soluble lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), a derivative of 2,4,6-trimethylbenzoyl phosphine oxide, decomposes into a 2,4,6-trimethylbenzoyl radical and a phenylphosphonate (B1237145) radical anion upon irradiation.[5] Both of these radical species can initiate polymerization.[5]

Key Applications

-

Biomedical Hydrogels: Due to their cytocompatibility at low concentrations and solubility in aqueous solutions (especially LAP), these photoinitiators are extensively used for the encapsulation of living cells in 3D hydrogel matrices for tissue engineering and drug delivery applications.[3][7]

-

Dental Composites: The efficiency of acylphosphine oxide derivatives like Lucirin® TPO (a related compound) in curing both unfilled and filled composite resins makes them valuable in dentistry for applications such as fillings, crowns, and bridges.[4][8] Their ability to cure pigmented and thick sections is a significant advantage.[9]

-

Coatings and Inks: The minimal yellowing of acylphosphine oxide photoinitiators after curing makes them ideal for white and light-colored inks and coatings.[9]

Advantages and Considerations

Advantages:

-

High Reactivity: Efficiently generates free radicals, leading to high polymerization rates and cure speeds.[2][6]

-

Reduced Oxygen Inhibition: Type I photoinitiators are generally less sensitive to oxygen inhibition compared to Type II systems, which is particularly beneficial for curing thin coatings.[2]

-

Good Through-Cure: Acylphosphine oxide derivatives have absorption in the near-UV and visible regions, allowing for deeper penetration of light and effective curing of thick or pigmented materials.[9]

-

Low Yellowing: Acylphosphine oxide photoinitiators exhibit minimal yellowing after curing, making them suitable for applications where color stability is crucial.[9]

Considerations:

-

Solubility: While derivatives like LAP have good water solubility, the parent 2,4,6-Trimethylbenzophenone may have limited solubility in aqueous systems.[3][5]

-

Cytotoxicity: While generally considered cytocompatible at appropriate concentrations and light exposures, high concentrations of the photoinitiator and/or prolonged light exposure can lead to cytotoxicity.[7][10] It is crucial to optimize these parameters for biomedical applications.

Quantitative Data

The following tables summarize key performance data for 2,4,6-Trimethylbenzophenone derivatives in photopolymerization.

Table 1: Gelation Time of Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogels

| Photoinitiator | Concentration (mmol/L) | Light Source | Light Intensity (mW/cm²) | Gelation Time (s) | Reference |

| LAP | 2.2 | 365 nm | 10 | 20 | [7] |

| Irgacure 2959 | 2.2 | 365 nm | 10 | 212 | [7] |

| LAP | 0.22 | 365 nm | 10 | 141 | [7] |

| LAP | 2.2 | 405 nm | 10 | 120 | [7] |

Table 2: Degree of Conversion (DC) in Dental Resins with Lucirin® TPO

| Resin Type | Initiator Concentration (wt%) | Curing Surface | Degree of Conversion (%) | Reference |

| Unfilled | 0.05 - 4.97 | Top | 73 - 91 | [4] |

| Unfilled | 0.05 - 4.97 | Bottom | 63 - 81 | [4] |

| Filled (75 wt%) | 0.05 - 4.97 | Top | 53 - 81 | [4] |

| Filled (75 wt%) | 0.05 - 4.97 | Bottom | 47 - 70 | [4] |

Note: The DC reached a plateau at 1.08 wt% for unfilled resins and 1.50 wt% for filled resins.[4]

Experimental Protocols

Protocol 1: Monitoring Photopolymerization Kinetics using Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

This protocol is adapted from a general method for comparing photoinitiator efficiency.[2]

Objective: To quantitatively compare the polymerization rate and final conversion of a monomer formulation using a 2,4,6-Trimethylbenzophenone-based photoinitiator.

Materials:

-

Monomer/Oligomer (e.g., Trimethylolpropane triacrylate, TMPTMA)

-

2,4,6-Trimethylbenzophenone or its derivative (e.g., LAP)

-

FTIR spectrometer equipped with a real-time monitoring setup

-

UV/Visible light source with controlled intensity

-

Sample holder (e.g., KBr pellets or ATR crystal)

Procedure:

-

Formulation Preparation:

-

Prepare a photocurable resin formulation by mixing the monomer/oligomer with a precise concentration of the photoinitiator (e.g., 2 wt%).[2]

-

Ensure the photoinitiator is completely dissolved and the mixture is homogeneous. Protect the formulation from ambient light.

-

-

Sample Preparation for RT-FTIR:

-

Apply a thin film of the formulation onto the sample holder of the FTIR spectrometer.

-

-

Data Acquisition:

-

Position the light source to irradiate the sample within the FTIR sample compartment.

-

Begin recording IR spectra continuously as a function of time.

-

Simultaneously, turn on the light source to initiate polymerization.

-

-

Data Analysis:

-

Monitor the decrease in the peak area or height of an IR absorption band corresponding to the reactive monomer group (e.g., the acrylate (B77674) C=C twist at ~810 cm⁻¹ or the C=C stretch at ~1635 cm⁻¹).[2]

-

Calculate the degree of conversion (%C) at each time point using the following formula: %C = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.[2]

-

Plot the % Conversion vs. Time to generate polymerization profiles.

-

The rate of polymerization (Rp) can be determined by calculating the first derivative of the conversion vs. time curve.[2]

-

Protocol 2: Preparation of Cell-Laden Hydrogels using LAP

This protocol provides a general framework for encapsulating cells in a photopolymerizable hydrogel.

Objective: To fabricate a 3D cell-laden hydrogel construct.

Materials:

-

Biocompatible monomer (e.g., gelatin methacryloyl (GelMA) or poly(ethylene glycol) diacrylate (PEGDA))

-

Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)

-

Cell culture medium

-

Cells for encapsulation

-

UV/Visible light source (e.g., 365 nm or 405 nm) with controlled intensity and exposure time

-

Sterile molds for hydrogel casting

Procedure:

-

Preparation of Pre-polymer Solution:

-

Dissolve the monomer in a suitable buffer or cell culture medium to the desired concentration (e.g., 10% w/v GelMA).

-

Add LAP to the pre-polymer solution at a concentration optimized for cytocompatibility and efficient crosslinking (e.g., 0.05 - 0.5 wt%). Ensure complete dissolution under sterile conditions.

-

-

Cell Encapsulation:

-

Harvest and resuspend the cells in the pre-polymer/LAP solution at the desired cell density.

-

-

Hydrogel Crosslinking:

-

Pipette the cell-laden pre-polymer solution into sterile molds.

-

Expose the solution to light of the appropriate wavelength (e.g., 365 nm or 405 nm) for a predetermined time and intensity to initiate polymerization and form the hydrogel.

-

-

Post-Crosslinking Culture:

-

Gently remove the cell-laden hydrogels from the molds and place them in a sterile culture medium.

-

Incubate the constructs under standard cell culture conditions.

-

Cell viability and function can be assessed at various time points using appropriate assays (e.g., Live/Dead staining).

-

Visualizations

Below are diagrams illustrating key processes and workflows related to the use of 2,4,6-Trimethylbenzophenone in photopolymerization.

Caption: Mechanism of Type I Free-Radical Photopolymerization.

Caption: Experimental Workflow for RT-FTIR Analysis.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimizing the concentration of 2,4,6-trimethylbenzoyldiphenylphosphine oxide initiator in composite resins in relation to monomer conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. fide-online.org [fide-online.org]

- 9. Page loading... [wap.guidechem.com]

- 10. The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,4,6-Trimethylbenzophenone as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylbenzophenone is a photoinitiator used in photopolymerization reactions. Structurally similar to benzophenone (B1666685), it functions as a Type II photoinitiator. This classification indicates that upon excitation by UV light, it does not undergo unimolecular cleavage to form radicals directly. Instead, the excited 2,4,6-Trimethylbenzophenone molecule abstracts a hydrogen atom from a synergistic molecule, known as a co-initiator, to generate the free radicals that initiate polymerization. This bimolecular mechanism makes the choice of a suitable co-initiator crucial for efficient polymerization.

These application notes provide a comprehensive overview of the protocol for using 2,4,6-Trimethylbenzophenone as a photoinitiator, including its mechanism of action, key experimental parameters, and a detailed experimental protocol.

Physicochemical Properties

A summary of the key physical and chemical properties of 2,4,6-Trimethylbenzophenone is presented below.

| Property | Value |

| Chemical Formula | C₁₆H₁₆O |

| Molecular Weight | 224.30 g/mol |

| CAS Number | 954-16-5 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 36-40 °C |

| Boiling Point | >300 °C |